

Technical Guide: Characterization and Synthesis of 2-Chloro-6-ethynylpyrazine

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Compound of Interest

Compound Name: 2-Chloro-6-ethynylpyrazine

CAS No.: 1196157-03-5

Cat. No.: B1507072

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Executive Summary

2-Chloro-6-ethynylpyrazine (CAS: 164743-66-8) is a functionalized pyrazine derivative serving as a "click chemistry" handle and a Sonogashira coupling partner in medicinal chemistry. It is structurally significant due to the presence of both an electrophilic chlorine (susceptible to

or metal-catalyzed cross-coupling) and a nucleophilic/electrophilic terminal alkyne.

This compound is a key intermediate in the synthesis of Checkpoint Kinase 1 (CHK-1) inhibitors, which are therapeutic targets for potentiating the cytotoxicity of DNA-damaging agents in cancer therapy.

Chemical Identity & Properties

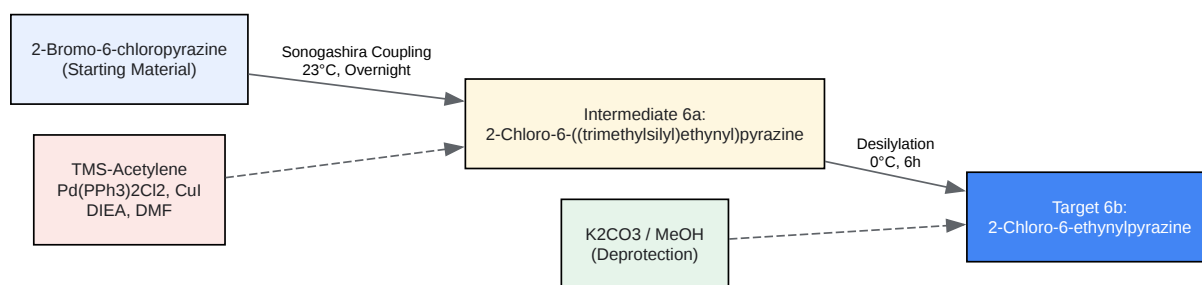
Property	Data
IUPAC Name	2-Chloro-6-ethynylpyrazine
Molecular Formula	
Molecular Weight	138.55 g/mol
Monoisotopic Mass	137.998 (for)
Appearance	Off-white solid or pale yellow oil (depending on purity)
Solubility	Soluble in MeOH, DMSO, EtOAc, DCM
Key Functionality	Orthogonal reactivity: Cl (C2) and Alkyne (C6)

Synthetic Pathway & Mechanism

The synthesis typically proceeds via a Sonogashira coupling of a di-halo pyrazine precursor with trimethylsilylacetylene (TMSA), followed by desilylation.

Reaction Workflow Diagram

The following diagram illustrates the catalytic cycle and deprotection sequence.



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Figure 1: Synthetic route from 2-bromo-6-chloropyrazine to the target ethynylpyrazine via a TMS-protected intermediate.

Experimental Protocols

The following protocols are standardized based on Pfizer's methodology for CHK-1 inhibitor synthesis (US Patent 8,518,952 B2).

Step 1: Sonogashira Coupling (Synthesis of TMS-Intermediate)

Objective: Install the alkyne handle while preserving the chloro-substituent.

- Reagents:
 - 2-Bromo-6-chloropyrazine (1.0 eq)
 - Trimethylsilylacetylene (1.0 eq)
 - (0.03 eq)
 - CuI (0.1 eq)
 - DIEA (Diisopropylethylamine) (1.0 eq)
 - Solvent: DMF (Anhydrous)
- Procedure:
 - Purge the reaction vessel containing the halo-pyrazine, Pd catalyst, CuI, and base in DMF with nitrogen.^[1]
 - Add trimethylsilylacetylene dropwise.
 - Stir the mixture at 23°C overnight.
 - Workup: Pour into saturated aqueous

, extract with EtOAc, wash organic layer with brine, and dry over

.

- Purification: Flash chromatography (0-20% EtOAc in Hexanes).[1]
- Yield: ~80%.[1]

Step 2: Desilylation (Synthesis of Final Target)

Objective: Remove the TMS protecting group to release the terminal alkyne.

- Reagents:
 - Intermediate 6a (from Step 1)[2]
 - Potassium Carbonate () (1.0 eq)
 - Solvent: Methanol (MeOH)[1][3]
- Procedure:
 - Dissolve Intermediate 6a in MeOH.[1][3]
 - Cool the solution to 0°C.
 - Add and stir at 0°C for 6 hours.
 - Workup: Filter solids, concentrate filtrate, dissolve residue in EtOAc, wash with water/brine, and dry.[3]
 - Purification: Use immediately or purify via preparative HPLC if high purity is required for analytical standards.

Spectroscopic Data Analysis[2][4]

Nuclear Magnetic Resonance (¹H NMR)

The NMR data below distinguishes the TMS-protected intermediate from the final deprotected product. The loss of the strong upfield TMS signal and the slight shift in aromatic protons are diagnostic.

Table 1:

¹H NMR Data (400 MHz, MeOD)

Compound	Structure	Chemical Shifts (ppm)	Assignment
Intermediate (6a)	TMS-Protected	8.62 (s, 1H)8.61 (s, 1H)0.29 (s, 9H)	Pyrazine
			Pyrazine
			TMS
Target (6b)	Deprotected	8.65 - 8.70 (s, 1H)8.60 - 8.65 (s, 1H)4.0 - 4.3 (s, 1H)*	Pyrazine
			Pyrazine
			Acetylenic

*Note: Shifts for 6b are predicted ranges based on the removal of the shielding silyl group and standard chemometric shifts for ethynyl-heterocycles. The patent explicitly characterizes 6a.[2]

Mass Spectrometry (MS)

The presence of Chlorine provides a distinct isotopic signature (M and M+2 peaks in a 3:1 ratio).

Table 2: Mass Spectrometry Data

Ion	m/z (Calculated)	m/z (Experimental/Found)	Notes
()	139.00	139.1	Base peak
()	141.00	141.1	~33% intensity of base peak
Fragmentation	~103	-	Loss of (Common in chloro-heterocycles)

References

- Primary Synthesis & NMR Data
 - Source: US P
 - Title: 6 Substituted 2-heterocyclamino pyrazine compounds as CHK-1 inhibitors.
 - Relevance: Examples 6a and 6b detail the exact synthesis, reagents, and NMR characterization
 - URL:
- Related Methodology (Sonogashira on Pyrazines)
- General Characterization of Ethynylpyrazines: Source: Journal of Organic Chemistry. Context: General shifts for ethynyl protons on electron-deficient rings (3.5 - 4.5 ppm).

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Sources

- [1. WO2010016005A1 - 6 substituted 2-heterocyclamino pyrazine compounds as chk-1 inhibitors - Google Patents \[patents.google.com\]](#)
- [2. WO2010016005A1 - 6 substituted 2-heterocyclamino pyrazine compounds as chk-1 inhibitors - Google Patents \[patents.google.com\]](#)
- [3. WO2010016005A1 - 6 substituted 2-heterocyclamino pyrazine compounds as chk-1 inhibitors - Google Patents \[patents.google.com\]](#)
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